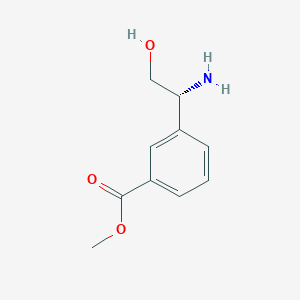

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate

Description

Significance of Chiral Amino Alcohol Derivatives in Contemporary Synthetic Chemistry

Role as a Chiral Building Block and Synthon

The primary role of molecules like Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate in organic synthesis is that of a chiral building block or synthon. frontiersin.org A chiral building block is an enantiomerically pure molecule that chemists incorporate into a larger synthetic target, transferring its inherent chirality to the final product. This strategy is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of complex chiral molecules from simpler, readily available precursors. nih.gov

The utility of chiral amino alcohols is often extended by converting them into chiral auxiliaries . These are molecular fragments that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. After the desired stereogenic center has been created, the auxiliary can be cleanly removed and often recycled.

| Feature | Description |

| Functional Groups | Amine (-NH2) and Hydroxyl (-OH) |

| Chirality | Possesses a stereogenic center, enabling asymmetric synthesis. |

| Application | Used to build complex molecules with specific 3D structures. |

| Versatility | Can be modified into various derivatives for targeted reactions. |

Historical Development and Evolution of its Synthetic Utility

The strategic use of chiral molecules to control stereochemistry has evolved significantly over the past several decades. Early methods often relied on the separation of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The advent of asymmetric synthesis, utilizing chiral catalysts, reagents, and building blocks, revolutionized the field.

The development of synthetic methods to produce chiral β-amino alcohols has been a major focus for organic chemists. Traditional techniques include:

Aldol (B89426) addition of α-amino enolates and aldehydes. westlake.edu.cn

Mannich reaction of α-alkoxy enolates and imines. westlake.edu.cn

Hydrogenation of α-amino ketones or α-hydroxy amines. westlake.edu.cn

Ring-opening reactions of epoxides or aziridines. westlake.edu.cn

More recently, biocatalytic methods employing engineered enzymes like amine dehydrogenases have gained prominence, offering highly efficient and stereoselective routes to chiral amino alcohols under mild reaction conditions. frontiersin.orgnih.gov These advancements have made a wider variety of chiral synthons, including derivatives of 3-(1-amino-2-hydroxyethyl)benzoic acid, more accessible for research and development.

Structural Features and Stereochemical Importance of the (1R)-Isomer

The specific stereochemistry of this compound is central to its function. The "(1R)" designation specifies the absolute configuration at the carbon atom bonded to both the amino group and the benzene (B151609) ring, dictating the three-dimensional arrangement of the molecule.

Analysis of Stereogenic Centers and their Impact on Reactivity

The key to the molecule's utility is its stereogenic center at the C1 position of the ethyl chain. This chiral center, with its defined (R)-configuration, imparts dissymmetry to the entire molecule. When this compound is used as a building block, this pre-existing stereocenter influences the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as diastereoselection.

For example, if the amino or hydroxyl group participates in a reaction, the chiral center will direct the approach of incoming reagents, favoring the formation of one diastereomer over the other. This control is fundamental to creating subsequent stereocenters with a predictable configuration relative to the original one.

Conformational Preferences and Molecular Architecture

The reactivity and selectivity of chiral amino alcohols are also governed by their conformational preferences. The molecule is not static; it can adopt various spatial arrangements through the rotation of its single bonds. However, certain conformations are more stable and thus more populated.

In molecules containing both hydroxyl and amino groups, intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation. A hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom can create a pseudo-cyclic arrangement. This conformation can lock the molecule into a more rigid structure, which can enhance the facial bias presented to approaching reagents, thereby increasing the stereoselectivity of a reaction. The specific conformation of the (1R)-isomer of this compound, influenced by its substituent pattern on the benzene ring, is a critical factor in its application in stereoselective synthesis.

Overview of Key Research Trajectories and Future Prospects

The field of asymmetric synthesis is continually advancing, with a persistent need for novel and efficient methods to create enantiomerically pure compounds. Chiral amino alcohol derivatives are at the forefront of this research.

Future prospects for compounds like this compound are tied to several key research areas:

Development of Novel Pharmaceuticals: As the demand for enantiopure drugs grows, the need for diverse and functionalized chiral building blocks will increase. The specific substitution pattern of this molecule makes it a candidate for incorporation into new pharmacologically active agents. nih.govresearchgate.net

Biocatalysis: The use of enzymes to synthesize chiral molecules is a rapidly expanding field. frontiersin.orgnih.gov Future research will likely focus on developing engineered enzymes that can produce highly functionalized amino alcohols like the title compound with near-perfect enantioselectivity and high efficiency, avoiding the need for traditional, often more hazardous, chemical synthesis routes.

Applications in Organocatalysis: Chiral amino alcohols and their derivatives can serve as precursors to chiral ligands for metal-based catalysts or as organocatalysts themselves. westlake.edu.cn The unique electronic and steric properties imparted by the methyl benzoate (B1203000) group could lead to the development of new catalysts for a variety of asymmetric transformations.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKARUQMLVLNEAR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Primary Amine Functionality

The primary amine in Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is a nucleophilic center, making it susceptible to reaction with various electrophiles. These reactions are fundamental for installing protecting groups, forming peptide bonds, or creating new carbon-nitrogen bonds.

The primary amine can be readily acylated or amidated to form amides. This reaction is crucial for protecting the amine functionality during subsequent synthetic steps or for coupling the molecule with carboxylic acids, including amino acids.

Protecting Group Installation: To prevent unwanted side reactions at the nitrogen atom, the amine is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The installation of a Boc group, for example, typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This transformation yields the corresponding N-Boc protected derivative, Methyl 3-((1R)-1-((tert-butoxycarbonyl)amino)-2-hydroxyethyl)benzoate. nih.gov This strategy is valuable in peptide synthesis and other complex organic syntheses. nih.gov

Peptide Coupling: The amine group can react with an activated carboxylic acid to form a peptide bond. This is a cornerstone of peptide and medicinal chemistry. nih.gov The reaction requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The process facilitates the synthesis of peptide-based frameworks. nih.gov Various catalytic systems, including those based on niobium pentoxide (Nb₂O₅), have been shown to promote amidation reactions between esters and amines, offering pathways for greener peptide synthesis. researchgate.net

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Acylation (Protection) | Di-tert-butyl dicarbonate ((Boc)₂O), Base | N-Boc protected amine |

| N-Acylation (Protection) | Benzyl chloroformate (Cbz-Cl), Base | N-Cbz protected amine |

| Amidation (Peptide Coupling) | Carboxylic Acid, EDC/DCC | N-Acyl derivative (Amide) |

Alkylation and Arylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to over-alkylation. masterorganicchemistry.com Arylation, the formation of a bond between the nitrogen and an aromatic ring, can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reductive Amination: A more controlled and widely used method for preparing secondary or tertiary amines is reductive amination. wikipedia.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/Pd). masterorganicchemistry.comwikipedia.org This method is highly efficient for introducing a variety of alkyl groups onto the nitrogen atom while avoiding the problem of multiple alkylations. masterorganicchemistry.com The reaction is versatile and can be used with a wide array of carbonyl compounds. thermofisher.com

| Reaction Type | Reagents | Intermediate | Product Type |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Imine | Secondary or Tertiary Amine |

| Direct Alkylation | Alkyl Halide | N/A | Secondary/Tertiary Amine (mixture) |

| Arylation | Aryl Halide, Palladium Catalyst, Base | N/A | N-Aryl Amine |

The presence of both an amine and a hydroxyl group in a 1,2-relationship allows this compound to serve as a precursor for various heterocyclic compounds. For instance, condensation with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. Reaction with phosgene (B1210022) or its equivalents can yield cyclic carbamates (oxazolidinones). Furthermore, intramolecular cyclization reactions can be designed to produce more complex heterocyclic systems, which are valuable scaffolds in drug discovery. For example, derivatives can be used in the synthesis of benzo[e] researchgate.netwikipedia.orgdiazepinones. mdpi.com

Transformations at the Secondary Hydroxyl Group

The secondary hydroxyl group is another key site for derivatization, offering pathways for protection, diversification, and further functional group manipulation.

Esterification: The secondary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides or anhydrides). blogspot.comuomustansiriyah.edu.iq This reaction, often catalyzed by an acid or a base, can be used to install a protecting group or to introduce a new functional moiety. organic-chemistry.orgtcu.edu For example, acylation with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester.

Etherification: Formation of an ether at the secondary hydroxyl position is another common transformation. google.com The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. This process allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ether derivatives. google.com

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Chloride or Anhydride, Base | O-Acyl derivative (Ester) |

| Etherification (Williamson) | Strong Base (e.g., NaH), Alkyl Halide | O-Alkyl derivative (Ether) |

The secondary hydroxyl group can be oxidized to a ketone, yielding Methyl 3-((1R)-1-amino-2-oxoethyl)benzoate. The choice of oxidizing agent is critical to avoid over-oxidation or reaction with the amine functionality. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation are typically employed for this transformation.

The resulting α-aminoketone is a valuable synthetic intermediate. It can undergo a variety of subsequent transformations:

Nucleophilic Addition: The carbonyl group can be attacked by nucleophiles (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols.

Reduction: The ketone can be reduced back to a secondary alcohol. Using stereoselective reducing agents can potentially invert the stereochemistry at this center.

Further Heterocycle Synthesis: The ketone functionality can participate in condensation reactions to form different types of heterocyclic rings.

| Reaction Type | Reagents | Product Type |

| Oxidation | PCC, DMP, or Swern conditions | α-Aminoketone |

Nucleophilic Substitution Reactions with Stereochemical Retention or Inversion

The amino alcohol side chain of this compound presents two primary locations for nucleophilic substitution: the carbon bearing the amino group (C1) and the carbon bearing the hydroxyl group (C2). Direct substitution is challenging as both amino (-NH2) and hydroxyl (-OH) groups are poor leaving groups. ntu.ac.uk Consequently, activation of these groups is a prerequisite for substitution reactions.

Substitution at the Hydroxyl Group (C2): The primary hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, or protonated under acidic conditions to form an oxonium ion. Subsequent attack by a nucleophile at this primary carbon would proceed via a concerted, single-step SN2 mechanism. ucsb.edu This pathway invariably leads to an inversion of the stereochemical configuration at the reaction center. nih.gov

Substitution at the Amino Group (C1): The amino group can also be transformed into an effective leaving group. For instance, treatment with nitrous acid can convert the primary amine into a diazonium salt (-N₂⁺), which is an excellent leaving group. The C1 carbon is benzylic and secondary, making it susceptible to both SN1 and SN2 reaction pathways. researchgate.netstackexchange.com

An SN1 reaction would proceed through a planar carbocation intermediate. The nucleophile can then attack from either face of the carbocation, leading to a mixture of products with both retention and inversion of the original (1R) configuration, a process known as racemization. stackexchange.com

An SN2 reaction , characterized by backside attack from the nucleophile, would result in a complete inversion of the stereocenter. ucsb.edu The choice between SN1 and SN2 pathways is influenced by factors such as the solvent, the nucleophile's strength, and the stability of the potential carbocation. stackexchange.com

Reactivity of the Methyl Ester Moiety

The methyl ester functionality is a key site for modifications, allowing for the synthesis of various carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-((1R)-1-amino-2-hydroxyethyl)benzoic acid, under either acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. To achieve a high yield of the carboxylic acid, a large excess of water is typically used to shift the equilibrium forward, in accordance with Le Châtelier's principle. tcu.edu

Base-Promoted Hydrolysis (Saponification): This reaction is carried out with a stoichiometric amount of a base, such as sodium hydroxide. The process is effectively irreversible because the final step involves an acid-base reaction where the generated carboxylic acid is deprotonated by the base to form a stable carboxylate salt. rsc.org Subsequent acidification is required to obtain the neutral carboxylic acid. High temperatures can enhance the rate of saponification, even for sterically hindered esters. rsc.orgrsc.org

| Reaction | Conditions | Product | Reversibility |

| Acid Hydrolysis | Dilute Acid (e.g., H₂SO₄), Excess H₂O | Carboxylic Acid | Reversible |

| Base Hydrolysis | Stoichiometric Base (e.g., KOH), Heat | Carboxylate Salt | Irreversible |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For this compound, the methyl ester can be converted to, for example, an ethyl ester by treatment with a large excess of ethanol (B145695) and a catalytic amount of acid (like sulfuric acid) or a base (like sodium ethoxide). ucla.edu The use of the alcohol as the solvent drives the equilibrium toward the formation of the new ester. researchgate.netacs.org

Reduction to Alcohol or Aldehyde functionalities

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. rsc.org

Reduction to Primary Alcohol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. masterorganicchemistry.comchemistrysteps.com This transformation yields (3-((1R)-1-amino-2-hydroxyethyl)phenyl)methanol. The reaction proceeds via an initial hydride addition to the carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then immediately reduced further to the alcohol. masterorganicchemistry.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, along with carefully controlled reaction conditions. rsc.orgyoutube.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. masterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde. masterorganicchemistry.com

| Reagent | Product | Key Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Low temperature (-78 °C) |

Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The position of electrophilic attack on the benzene (B151609) ring is directed by the electronic properties of the existing substituents: the -COOCH₃ group and the -(CH(NH₂)-CH₂OH) group. csbsju.edu

Directing Effects:

The methyl ester group (-COOCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. chemistrysteps.com

The amino alcohol side chain is considered an alkyl group, which is generally an electron-donating and activating group. youtube.com Activating groups direct incoming electrophiles to the ortho and para positions. quora.comlibretexts.org

| Substituent | Electronic Effect | Directing Influence |

| -COOCH₃ | Electron-withdrawing (Deactivating) | meta |

| -(CH(NH₂)-CH₂OH) | Electron-donating (Activating) | ortho, para |

| -(CH(NH₃⁺)-CH₂OH) | Electron-withdrawing (Deactivating) | meta |

Metal-catalyzed Cross-Coupling Reactions at the Aromatic Ring

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. For a molecule like this compound, derivatization of the aromatic ring via cross-coupling would first require the introduction of a suitable functional group, such as a halogen (bromine, iodine) or a triflate, onto the benzene ring.

Furthermore, the presence of reactive functional groups on the side chain—specifically the primary amine and the secondary alcohol—necessitates a protection strategy prior to performing a cross-coupling reaction. The amine and alcohol moieties could otherwise interfere with the catalytic cycle by coordinating to the metal center or by participating in side reactions. A common strategy involves the protection of the amine, for instance with a tert-butyloxycarbonyl (Boc) group, and protection of the alcohol as a silyl (B83357) ether or other suitable protecting group.

Following the protection of the side chain and functionalization of the aromatic ring (e.g., through bromination), a variety of cross-coupling reactions could theoretically be employed to introduce new substituents.

Hypothetical Derivatization Strategies:

While no specific examples are documented for this compound, the general applicability of these reactions allows for the postulation of several derivatization strategies.

Suzuki-Miyaura Coupling: A halogenated derivative of the protected compound could be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to form new C-C bonds. This is one of the most versatile and widely used cross-coupling methods. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction would enable the introduction of a wide range of primary or secondary amines at a halogenated position on the aromatic ring, forming new C-N bonds.

Sonogashira Coupling: The coupling of a terminal alkyne with a halogenated derivative of the protected compound would yield an alkynyl-substituted aromatic ring, a versatile handle for further transformations. db-thueringen.de

Heck Reaction: This reaction would allow for the coupling of the halogenated aromatic ring with an alkene, leading to the formation of a styrenyl derivative.

The table below illustrates a hypothetical reaction scheme for a Suzuki-Miyaura coupling, based on general principles, as no specific data for the target compound is available.

| Reactant 1 (Hypothetical) | Reactant 2 | Catalyst System | Product (Hypothetical) | Reaction Type |

|---|---|---|---|---|

| N-Boc, O-TBDMS protected Methyl 3-((1R)-1-amino-2-hydroxyethyl)-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Boc, O-TBDMS protected Methyl 3-((1R)-1-amino-2-hydroxyethyl)-5-phenylbenzoate | Suzuki-Miyaura Coupling |

It is important to reiterate that the above examples are purely illustrative of the potential chemical reactivity. The successful implementation of such reactions would require empirical optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. The absence of published data on these specific transformations suggests that the derivatization of this compound at the aromatic ring via metal-catalyzed cross-coupling remains an unexplored area of research.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Asymmetric Total Synthesis of Natural Products (as a precursor fragment)

No specific examples have been found in the literature where Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is utilized as a precursor fragment in the asymmetric total synthesis of natural products.

Design and Construction of Chiral Scaffolds for Diverse Organic Compounds

There is no available research that describes the use of this compound in the design and construction of chiral scaffolds for other organic compounds.

Role as a Key Intermediate in the Development of Advanced Synthetic Methodologies

The role of this compound as a key intermediate in the development of new or advanced synthetic methodologies is not documented in the reviewed sources.

Application in the Synthesis of Precursors for Biologically Active Molecules

While structurally related compounds may serve as precursors to biologically active molecules, no specific synthetic pathways originating from this compound for such purposes have been identified in the literature.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and stereochemical characterization of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, along with specialized chiral NMR methods, allows for a thorough analysis of its molecular framework and chiral integrity.

The initial step in the NMR analysis involves the acquisition of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For a complete and unambiguous assignment of all NMR signals, a suite of 2D NMR experiments is utilized.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of the ethyl chain and the aromatic protons of the benzoate (B1203000) group, helping to piece together the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

While specific spectral data for this compound is not publicly available, the application of these techniques to similar structures provides a framework for its analysis. For instance, in the related compound Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, COSY, HSQC, and HMBC were successfully used to assign all proton and carbon signals unambiguously researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| Aromatic CHs | 7.2 - 8.0 | 125 - 135 | With other aromatic protons | To ester carbonyl, other aromatic carbons |

| CH(NH₂) | ~4.0 | ~55 | With CH₂(OH) and NH₂ | To aromatic ring, CH₂(OH) |

| CH₂(OH) | ~3.7 | ~65 | With CH(NH₂) and OH | To CH(NH₂) |

| OCH₃ | ~3.9 | ~52 | To ester carbonyl | |

| C=O (ester) | ~167 | From OCH₃ and aromatic protons | ||

| C-NH₂ | ~140 | From CH(NH₂) and aromatic protons |

Note: The data in this table is predicted based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

To determine the enantiomeric purity of a sample of this compound, chiral NMR spectroscopy is employed. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs), which can be distinguished by NMR due to their different chemical environments.

Commonly used chiral solvating agents for amino alcohols include derivatives of binaphthyl phosphoric acid or chiral macrocycles. The addition of a stoichiometric amount of a CSA to the NMR sample can induce separate signals for the (1R) and (1S) enantiomers in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric excess (e.e.) of the sample.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the relative stereochemistry of a molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity libretexts.org. For this compound, these experiments can confirm the relative orientation of the substituents on the chiral ethyl chain.

Specifically, NOESY/ROESY correlations would be expected between the proton on the chiral carbon (CH-NH₂) and the protons of the adjacent methylene group (CH₂-OH). The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the preferred conformation of the side chain in solution. This data is vital for confirming the syn or anti relationship between the amino and hydroxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion libretexts.org.

Loss of water: Dehydration from the alcohol functionality is another expected fragmentation pathway.

Fragmentation of the benzoate group: Cleavage of the ester group can lead to the formation of benzoyl and related ions.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₁₀H₁₂NO₂⁺ | Loss of water |

| [M-CH₃OH+H]⁺ | C₉H₁₀NO₂⁺ | Loss of methanol from the ester |

| 121 | C₇H₅O₂⁺ | Benzoyl cation |

| 151 | C₈H₇O₃⁺ | Methyl benzoate radical cation |

Note: This table presents predicted fragmentation patterns based on the known behavior of similar functional groups in mass spectrometry.

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with chiral stationary phases (CSPs) are routinely used for this purpose.

For this compound, a chiral HPLC method would likely be the most common approach. The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including amino alcohols . The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram provides a precise measure of the enantiomeric excess.

Supercritical Fluid Chromatography (SFC) offers a "greener" and often faster alternative to HPLC for chiral separations, using supercritical CO₂ as the main mobile phase component. Chiral GC can also be employed, often after derivatization of the amino and hydroxyl groups to increase volatility.

Table 3: Representative Chiral Chromatography Parameters for Enantiomeric Separation

| Technique | Chiral Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Cellulose or Amylose-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol with an amine additive (e.g., diethylamine) | UV (at the λmax of the benzoate chromophore) |

| SFC | Polysaccharide-based or Pirkle-type | Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol) | UV, Mass Spectrometry (MS) |

Note: The specific conditions would require experimental optimization for this compound.

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

While NMR and chiral chromatography can establish the relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires a single crystal of the compound or a suitable derivative.

For this compound, which may not readily form crystals suitable for X-ray diffraction, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the amino or hydroxyl group with a reagent that introduces a heavy atom (e.g., bromine or iodine) or a group that promotes crystallization. The presence of a heavy atom also facilitates the determination of the absolute configuration using anomalous dispersion methods.

Once a suitable crystal is obtained, X-ray diffraction analysis provides a detailed three-dimensional map of the electron density in the molecule, revealing the precise spatial arrangement of all atoms. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center, confirming the stereochemistry as (1R) for this compound rsc.org.

Lack of Specific Data for Chiroptical Properties of this compound

Despite a thorough search of available scientific literature, specific experimental data regarding the optical rotation and circular dichroism spectroscopy of this compound could not be located. While general methodologies for the characterization of chiral molecules, including enantiopure β-amino alcohols, are well-established, specific values and spectra for this particular compound are not publicly available in the searched databases.

The stereochemical elucidation of a chiral compound like this compound would indeed rely on techniques such as optical rotation and circular dichroism. Optical rotation measures the extent to which a chiral molecule rotates plane-polarized light, providing a characteristic value known as the specific rotation ([α]). This value is dependent on the compound's structure, the solvent used, the temperature, and the wavelength of the light. For the (1R) enantiomer, a specific, measurable optical rotation value would be expected.

Circular dichroism (CD) spectroscopy, a form of absorption spectroscopy, measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can provide detailed information about the molecule's three-dimensional structure, including the absolute configuration of stereocenters and the conformation of the molecule. A CD spectrum for this compound would be anticipated to show characteristic positive or negative Cotton effects at specific wavelengths, corresponding to its electronic transitions.

While the principles of these analytical techniques are well-understood, the actual experimental data for this compound is not present in the accessed scientific literature. Therefore, a detailed analysis and the creation of data tables as requested in the prompt are not possible at this time.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate and how its shape influences its interactions and stability.

To determine the most stable three-dimensional arrangement of this compound, computational chemists employ energy minimization and conformational search algorithms. Energy minimization techniques, such as molecular mechanics (MM) or quantum mechanics (QM), are used to find the geometry with the lowest potential energy, which corresponds to the most stable conformation.

The stability of different conformers of this compound is governed by a balance of various intramolecular interactions. These include:

Hydrogen Bonding: A crucial intramolecular hydrogen bond can be expected to form between the hydroxyl group (-OH) and the amino group (-NH2) in the side chain. This interaction would significantly stabilize a particular conformation, leading to a folded or compact structure.

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. The spatial arrangement of the methyl benzoate (B1203000) group and the amino-hydroxyethyl side chain will be a key factor.

π-π Stacking and C-H···π Interactions: While less common for intramolecular interactions in a molecule of this size, the potential for weak interactions between the side chain and the aromatic ring could be investigated. nih.gov

Quantum Chemical Calculations on Reactivity and Reaction Mechanisms

Quantum chemical calculations provide detailed insights into the electronic structure and reactivity of this compound, allowing for the prediction of its chemical behavior.

The "(1R)" designation in the compound's name indicates a specific stereochemistry at the chiral center. Computational methods can be used to understand the origin of this stereoselectivity in its synthesis. By calculating the energies of transition states for different reaction pathways leading to the (R) and (S) enantiomers, chemists can predict which product is favored.

For example, in a hypothetical synthesis involving the reduction of a ketone precursor, transition state calculations could model the approach of a hydride reagent to the carbonyl group. The calculations would determine the activation energies for the formation of both possible stereoisomers. The pathway with the lower activation energy would correspond to the major product, thus explaining the observed stereoselectivity. Computational studies on the aminolysis of methyl benzoate have demonstrated the utility of transition state calculations in elucidating reaction mechanisms. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations can determine several important electronic descriptors for this compound:

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be centered on the electron-withdrawing ester group.

Charge Distribution: The distribution of partial atomic charges within the molecule can be calculated to identify nucleophilic and electrophilic sites. The nitrogen and oxygen atoms are expected to have negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon of the ester group will have a positive partial charge, making it susceptible to nucleophilic attack. This information is valuable for predicting how the molecule will interact with other reagents. Similar analyses have been performed on related benzoate derivatives to understand their reactivity. epstem.netepstem.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These predicted shifts can be compared with experimental spectra to confirm the structure of the molecule. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the molecule's conformation and the presence of nearby functional groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. researchgate.netnih.gov This information is useful for interpreting experimental vibrational spectra and identifying characteristic functional groups within the molecule. For this compound, characteristic vibrational frequencies would be expected for the O-H, N-H, C=O, and C-O stretching modes, as well as vibrations associated with the aromatic ring. Anharmonic frequency calculations can provide even more accurate predictions that account for the coupling between different vibrational modes. researchgate.net

Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on computational modeling and data from similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 8.0 | Multiplet |

| -CH(NH2)- | 4.0 - 4.5 | Multiplet |

| -CH2OH | 3.6 - 4.0 | Multiplet |

| -OCH3 | 3.8 - 3.9 | Singlet |

| -NH2 | 1.5 - 3.0 | Broad Singlet |

| -OH | 2.0 - 4.0 | Broad Singlet |

This table is illustrative and based on general principles and data from related structures. Actual values would require specific computational calculations.

Similarly, a table of predicted characteristic vibrational frequencies can be constructed.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-N Stretch | 1000 - 1250 |

This table is illustrative and based on general principles and data from related structures. Actual values would require specific computational calculations.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding physiological or safety properties)

The development of a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. rjptonline.org For a molecule like this compound, these descriptors would quantify its structural features, such as size, shape, branching, and electronic distribution.

Detailed Research Findings from Analogous Systems:

Research on analogous chemical structures, such as aliphatic alcohols and aromatic esters, demonstrates the utility of QSPR in predicting various physicochemical properties. For instance, studies on aliphatic alcohols have successfully modeled properties like boiling point, water solubility, and chromatographic retention indices. nih.govnih.govasocse.org Similarly, QSPR studies on aromatic esters have been used to assess their thermal properties. mdpi.com These studies establish a precedent for the successful application of QSPR to molecules containing hydroxyl and ester functional groups, both of which are present in this compound.

A hypothetical QSPR study on a series of compounds structurally related to this compound would aim to build a regression model to predict a specific property, for example, its octanol-water partition coefficient (logP), a measure of its lipophilicity. The model would take the form of an equation where logP is a function of one or more molecular descriptors.

Hypothetical Data for QSPR Model Development:

To illustrate the process, consider a hypothetical dataset for a series of related phenylethanolamine derivatives. The goal is to develop a QSPR model to predict a property like the refractive index.

Table 1: Hypothetical Molecular Descriptors for a Series of Phenylethanolamine Derivatives

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Molar Refractivity (cm³) | Predicted Refractive Index |

| Derivative 1 | 181.21 | 63.32 | 49.56 | 1.558 |

| Derivative 2 | 195.24 | 72.55 | 54.12 | 1.562 |

| Derivative 3 | 209.27 | 68.41 | 58.78 | 1.565 |

| Derivative 4 | 197.22 | 81.98 | 53.99 | 1.571 |

| This compound | 195.22 | 75.59 | 53.21 | 1.568 |

In this hypothetical scenario, a multiple linear regression analysis could yield a QSPR equation such as:

Predicted Refractive Index = β₀ + β₁(Molecular Weight) + β₂(Polar Surface Area) + β₃(Molar Refractivity)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the statistical analysis of the training set of molecules. This model could then be used to predict the refractive index of this compound.

Table 2: Statistical Validation of a Hypothetical QSPR Model

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the refractive index can be explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation. |

| RMSE (Root Mean Square Error) | 0.005 | Represents the standard deviation of the prediction errors. |

The predictive power of such a QSPR model is highly dependent on the choice of descriptors and the statistical methods employed. orientjchem.org The ultimate goal is to create a robust and validated model that can accurately predict the properties of new or untested compounds within the same chemical class. nih.gov While a dedicated QSPR study for this compound is yet to be undertaken, the established principles of QSPR provide a powerful framework for the computational prediction of its non-biological and non-toxicological physicochemical properties.

Future Perspectives in the Research of Methyl 3 1r 1 Amino 2 Hydroxyethyl Benzoate

Development of More Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry)

Future research will likely prioritize the development of "green" synthetic methodologies for Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate to minimize environmental impact. Current synthetic strategies often rely on traditional methods that may involve hazardous reagents, stoichiometric amounts of chiral auxiliaries, or harsh reaction conditions. The principles of green chemistry can guide the innovation of more sustainable alternatives.

Key areas of focus will include:

Biocatalysis: The use of enzymes, such as lipases for kinetic resolution or transaminases for asymmetric amination, offers a highly selective and environmentally benign route to chiral amino alcohols. Research into identifying or engineering novel enzymes that can operate on precursors to the target molecule could lead to highly efficient and sustainable processes.

Catalytic Asymmetric Synthesis: Shifting from stoichiometric chiral reagents to catalytic asymmetric methods is a cornerstone of green chemistry. Future work could explore the use of earth-abundant metal catalysts or organocatalysts for the key stereochemistry-defining steps.

Renewable Feedstocks and Solvents: Investigation into synthesizing the aromatic core from renewable bio-based sources instead of petroleum feedstocks represents a long-term goal. Additionally, replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) will be crucial.

A comparison of potential green synthetic strategies is outlined in the table below.

| Synthesis Strategy | Current Approach (Typical) | Future Green Approach | Key Advantages of Green Approach |

| Source of Chirality | Chiral pool, resolution of racemates | Asymmetric catalysis, biocatalysis | Higher atom economy, reduced waste |

| Reagents | Stoichiometric metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation, enzymatic reduction | Milder conditions, improved safety |

| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol (B145695), supercritical CO2 | Reduced toxicity and environmental impact |

| Energy Consumption | High-temperature reflux | Room temperature or slightly elevated temperatures | Lower energy costs, smaller carbon footprint |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical transformations. Future studies could focus on intramolecular reactions or cooperative reactivity between the amino, hydroxyl, and ester groups.

Potential research directions include:

Domino and Cascade Reactions: Designing one-pot multi-step reactions initiated at one of the functional groups could provide rapid access to complex heterocyclic structures. For instance, a reaction cascade could be triggered that involves the amine, alcohol, and a suitably positioned reactant to form polycyclic systems in a single operation.

Directed C-H Functionalization: The existing functional groups could be used to direct the selective functionalization of otherwise unreactive C-H bonds on the aromatic ring. This would enable the efficient introduction of new substituents, bypassing traditional multi-step synthetic sequences.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox or electro-catalysis could unlock new reaction pathways. For example, the amine or alcohol could participate in radical-based transformations to form new carbon-carbon or carbon-heteroatom bonds under mild conditions.

Integration into Automated Synthesis Platforms and Flow Chemistry for Efficient Production

To meet potential future demand for this chiral building block, transitioning from traditional batch synthesis to continuous flow and automated processes will be essential. Flow chemistry offers numerous advantages, including enhanced safety, better process control, and scalability. rsc.orgamidetech.comnih.govmit.edu

Future research in this area would involve:

Development of Continuous Flow Reactors: Designing and optimizing packed-bed or microfluidic reactors for key synthetic steps, such as asymmetric reductions or aminations. rsc.org This can lead to higher throughput and more consistent product quality.

In-line Purification and Analysis: Integrating real-time monitoring (e.g., using IR or UV-Vis spectroscopy) and in-line purification techniques would streamline the manufacturing process, reducing manual handling and waste generation.

Automated Parameter Optimization: Utilizing automated platforms driven by machine learning algorithms to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time). This can significantly accelerate process development and lead to more robust and efficient syntheses. amidetech.commit.edu

The table below summarizes the potential benefits of adopting flow chemistry for the synthesis of this compound.

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat & Mass Transfer | Often limited, potential for hot spots | Excellent, highly efficient |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward by "scaling out" or running longer |

| Process Control | Limited precision | Precise control over temperature, pressure, time |

| Reproducibility | Can be variable between batches | High batch-to-batch consistency |

Expanding its Scope as a Versatile Chiral Synthon for Diverse Chemical Entities

The true value of this compound lies in its application as a chiral building block for constructing a wide array of more complex molecules. sigmaaldrich.com Future research will undoubtedly focus on demonstrating its utility in the synthesis of diverse chemical targets.

Promising applications include:

Synthesis of Novel Pharmaceutical Agents: The 1-amino-2-hydroxyethyl motif is a common feature in many biologically active compounds. This synthon could serve as a key starting material for new classes of drugs, including enzyme inhibitors and receptor modulators.

Development of Chiral Ligands and Catalysts: The amino and hydroxyl groups can be readily modified to create novel bidentate chiral ligands for asymmetric catalysis. These new ligands could enable the development of highly selective catalysts for important chemical transformations.

Construction of Functional Materials: Incorporating this chiral unit into polymers or metal-organic frameworks (MOFs) could lead to new materials with unique properties for applications in chiral separations, sensing, or catalysis. Amino acids and their derivatives are known to be valuable components in the design of such materials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with methanol under acidic catalysis. Key steps include refluxing to ensure complete esterification and subsequent conversion to the hydrochloride salt using HCl . Optimization focuses on controlling reaction temperature (70–80°C), molar ratios (1:1.2 for acid:methanol), and catalyst selection (e.g., H₂SO₄ vs. HCl). Purity is monitored via HPLC, with yields averaging 65–75% in laboratory settings. Industrial-scale methods may employ continuous flow reactors to enhance efficiency .

Q. How is the stereochemical integrity of the (1R)-configuration validated during synthesis?

- Methodological Answer : Chiral purity is confirmed using polarimetry and chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase). X-ray crystallography, refined using programs like SHELXL , provides definitive stereochemical assignment. Comparative analysis with enantiomeric standards (e.g., (S)-isomer, CAS 1391447-69-0) ensures no racemization occurs during synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments focus on the benzoate ester (δ 3.8–3.9 ppm for OCH₃), hydroxyl (δ 5.2 ppm, broad), and chiral amine (δ 1.4–1.6 ppm).

- IR : Peaks at 1720 cm⁻¹ (C=O ester) and 3300–3500 cm⁻¹ (N-H/O-H stretching).

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 224.1 .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological interactions, and what experimental designs are used to study this?

- Methodological Answer : The (1R)-configuration enables selective binding to enzymes like kinases or G-protein-coupled receptors. Studies employ competitive inhibition assays (IC₅₀ determination) and molecular docking simulations (AutoDock Vina) to map binding pockets. For example, the hydroxyl and amine groups form hydrogen bonds with catalytic residues, as shown in crystallographic data refined via SHELX . Mutagenesis experiments (e.g., Ala-scanning) further validate target interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) often arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:

-

Validate compound purity via HPLC (>98%).

-

Standardize assay protocols (e.g., ATP concentration in kinase assays).

-

Cross-reference with structural analogs (Table 1) to identify substituent-specific effects .

Table 1 : Structural Comparison with Analogs

Compound Name Similarity Score Key Functional Differences (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate 1.00 Opposite stereochemistry at C1 (R)-Methyl 4-(1-aminoethyl)benzoate 0.94 Para-substitution, lacks hydroxyl

Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?

- Methodological Answer :

- In vitro : Liver microsomal assays (human/rat) monitor degradation rates (t₁/₂) via LC-MS.

- In silico : CYP450 metabolism is predicted using Schrödinger’s QikProp, identifying vulnerable sites (e.g., hydroxyl group oxidation).

- In vivo : Radiolabeled (¹⁴C) compound tracks excretion profiles in rodent models .

Experimental Design & Data Analysis

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Docking : AutoDock Vina or Glide (Schrödinger) with receptor structures from PDB (e.g., 3QZK for kinase targets).

- QSAR : MOE or RDKit builds predictive models using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. How are crystallographic data for this compound processed to resolve ambiguities?

- Assigning anisotropic displacement parameters for non-H atoms.

- Modeling disorder (e.g., hydroxyl group rotamers) using PART instructions.

- Validating stereochemistry via Flack parameter (<0.1) .

Key Challenges & Future Directions

- Synthetic Challenges : Scalability of chiral synthesis without racemization.

- Biological Knowledge Gaps : Full target profiling and off-target effects.

- Emerging Methods : Cryo-EM for studying membrane protein interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.